molecular formula C13H9F3N2O B13001841 (2-Amino-6-(trifluoromethyl)pyridin-3-yl)(phenyl)methanone

(2-Amino-6-(trifluoromethyl)pyridin-3-yl)(phenyl)methanone

Cat. No.: B13001841
M. Wt: 266.22 g/mol
InChI Key: MZPKLURXGXAZDD-UHFFFAOYSA-N
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Description

(2-Amino-6-(trifluoromethyl)pyridin-3-yl)(phenyl)methanone is a heterocyclic compound that contains both pyridine and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-(trifluoromethyl)pyridin-3-yl)(phenyl)methanone typically involves the reaction of 2-amino-6-(trifluoromethyl)pyridine with benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-(trifluoromethyl)pyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-Amino-6-(trifluoromethyl)pyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates .

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic applications, including anti-inflammatory and anticancer activities .

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (2-Amino-6-(trifluoromethyl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, while the phenyl group can facilitate interactions with hydrophobic pockets in the target. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-(trifluoromethyl)pyridine
  • (3-Amino-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(cyclopropyl)methanone
  • (3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone)

Uniqueness

(2-Amino-6-(trifluoromethyl)pyridin-3-yl)(phenyl)methanone is unique due to the presence of both trifluoromethyl and phenyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s metabolic stability and bioavailability, while the phenyl group contributes to its hydrophobic interactions with target proteins .

Properties

Molecular Formula

C13H9F3N2O

Molecular Weight

266.22 g/mol

IUPAC Name

[2-amino-6-(trifluoromethyl)pyridin-3-yl]-phenylmethanone

InChI

InChI=1S/C13H9F3N2O/c14-13(15,16)10-7-6-9(12(17)18-10)11(19)8-4-2-1-3-5-8/h1-7H,(H2,17,18)

InChI Key

MZPKLURXGXAZDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(N=C(C=C2)C(F)(F)F)N

Origin of Product

United States

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